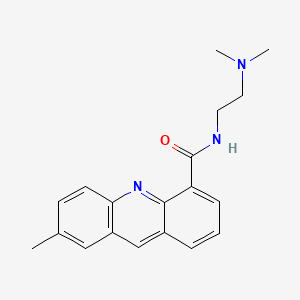![molecular formula C19H29N3O2 B12810202 N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 68921-88-0](/img/structure/B12810202.png)
N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a compound that combines two distinct chemical structures The first part, N’-(2-aminoethyl)ethane-1,2-diamine, is a derivative of ethylenediamine, while the second part, 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, is a derivative of phenol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion. The product is then purified through distillation or recrystallization .
For the synthesis of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, a common method involves the alkylation of phenol with isopropylbenzene (cumene) in the presence of an acid catalyst. The reaction is typically conducted at high temperatures to facilitate the formation of the desired product[2][2].
Industrial Production Methods
Industrial production of N’-(2-aminoethyl)ethane-1,2-diamine involves the use of large-scale reactors where ethylenediamine and ethylene oxide are reacted under controlled conditions. The product is then subjected to multiple purification steps to ensure high purity[3][3].
The industrial production of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol involves the use of continuous flow reactors where phenol and isopropylbenzene are reacted in the presence of an acid catalyst. The product is then separated and purified using distillation and crystallization techniques .
化学反应分析
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes reactions such as:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic substitution reactions to form various derivatives[][6].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Amine oxides and quinones.
Reduction: Simpler amines and alcohols.
Substitution: Substituted amines and phenol derivatives.
科学研究应用
N’-(2-aminoethyl)ethane-1,2-diamine is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: As a crosslinking agent in the preparation of bioconjugates and as a stabilizer for proteins and enzymes.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is used in:
Chemistry: As a precursor for the synthesis of polymers and resins.
Biology: As an antioxidant and as a stabilizer for biological samples.
Medicine: As an active ingredient in pharmaceuticals and as a component in cosmetic formulations.
作用机制
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine involves its ability to form stable complexes with metal ions, which can modulate various biochemical pathways. It can also interact with proteins and enzymes, stabilizing their structure and enhancing their activity .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol exerts its effects through its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. It can also modulate signaling pathways involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
Ethylenediamine: A simpler diamine with similar reactivity but lacking the additional aminoethyl group.
Phenol: A simpler phenolic compound with similar reactivity but lacking the isopropyl group.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine is unique due to its additional aminoethyl group, which enhances its reactivity and ability to form stable complexes. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its isopropyl group, which enhances its antioxidant properties and stability.
属性
CAS 编号 |
68921-88-0 |
|---|---|
分子式 |
C19H29N3O2 |
分子量 |
331.5 g/mol |
IUPAC 名称 |
N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C4H13N3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-1-3-7-4-2-6/h3-10,16-17H,1-2H3;7H,1-6H2 |
InChI 键 |
WEWHMSQDYIITBL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(CNCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)
![1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole](/img/structure/B12810179.png)

